molecular formula C16H12O4 B13133092 1-Hydroxy-2-methoxy-3-methyl-anthraquinone CAS No. 74272-73-4

1-Hydroxy-2-methoxy-3-methyl-anthraquinone

Cat. No.: B13133092
CAS No.: 74272-73-4
M. Wt: 268.26 g/mol
InChI Key: ZBKOHWLGXDAPHN-UHFFFAOYSA-N
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Description

1-Hydroxy-2-methoxy-3-methyl-anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine, dye production, and chemical research. This compound, in particular, exhibits unique properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone can be synthesized through several methods. One common approach involves the reaction of phenol or salicylaldehyde with 2-bromomethylphenol under alkaline conditions to form b-hydroxy-2-bromomethylphenol. This intermediate is then reacted with anthraquinone in an ether solvent to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various anthraquinone derivatives with altered functional groups, enhancing their biological and chemical properties.

Scientific Research Applications

1-Hydroxy-2-methoxy-3-methyl-anthraquinone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Hydroxy-2-methoxy-3-methyl-anthraquinone involves its interaction with various molecular targets and pathways. It can inhibit the activity of essential cellular proteins, such as kinases and topoisomerases, which are crucial for cell proliferation and survival. This inhibition leads to the disruption of cellular processes, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

  • 1-Hydroxy-2-methyl-anthraquinone
  • 2-Hydroxy-1-methoxyanthraquinone
  • 3-Hydroxy-1,5,6-trimethoxy-2-methyl-9,10-anthraquinone

Comparison: 1-Hydroxy-2-methoxy-3-methyl-anthraquinone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial and antioxidant activities, making it a valuable compound for various applications .

Properties

CAS No.

74272-73-4

Molecular Formula

C16H12O4

Molecular Weight

268.26 g/mol

IUPAC Name

1-hydroxy-2-methoxy-3-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O4/c1-8-7-11-12(15(19)16(8)20-2)14(18)10-6-4-3-5-9(10)13(11)17/h3-7,19H,1-2H3

InChI Key

ZBKOHWLGXDAPHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1OC)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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